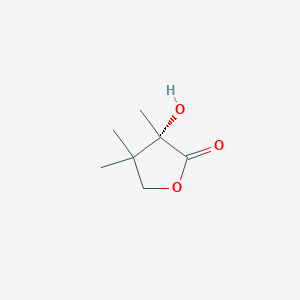
2(3H)-Furanone, dihydro-3-hydroxy-3,4,4-trimethyl-, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, dihydro-3-hydroxy-3,4,4-trimethyl-, (3S)- is a chemical compound belonging to the furanone family Furanones are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3-hydroxy-3,4,4-trimethyl-, (3S)- typically involves the cyclization of suitable precursors under acidic or basic conditions. Common synthetic routes may include:
Aldol Condensation: Using aldehydes and ketones as starting materials.
Michael Addition: Involving the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, dihydro-3-hydroxy-3,4,4-trimethyl-, (3S)- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to more reduced forms using reducing agents.
Substitution: Replacing one functional group with another under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids, bases, or metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2(3H)-Furanone, dihydro-3-hydroxy-3,4,4-trimethyl-, (3S)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, dihydro-3-hydroxy-3,4,4-trimethyl-, (3S)- involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-: A similar compound with slight structural differences.
2(3H)-Furanone, dihydro-3-hydroxy-3,4-dimethyl-: Another related compound with different substituents.
Uniqueness
2(3H)-Furanone, dihydro-3-hydroxy-3,4,4-trimethyl-, (3S)- is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
272449-21-5 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(3S)-3-hydroxy-3,4,4-trimethyloxolan-2-one |
InChI |
InChI=1S/C7H12O3/c1-6(2)4-10-5(8)7(6,3)9/h9H,4H2,1-3H3/t7-/m1/s1 |
InChI Key |
HHGQUUWGXWZKGA-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@]1(C(=O)OCC1(C)C)O |
Canonical SMILES |
CC1(COC(=O)C1(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12582470.png)
![1-[2-(Aminomethyl)phenyl]-N-[(trimethoxysilyl)methyl]methanamine](/img/structure/B12582471.png)
![Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl-](/img/structure/B12582476.png)
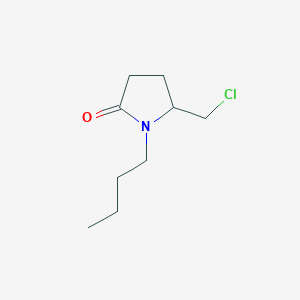
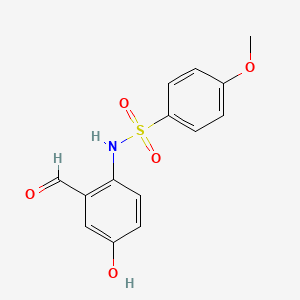
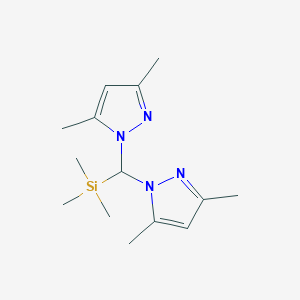
![4-Methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-2H-1-benzopyran-2,7(3H)-dione](/img/structure/B12582494.png)
![3-[4-(Pyridin-3-yloxy)phenoxy]pyridine](/img/structure/B12582496.png)
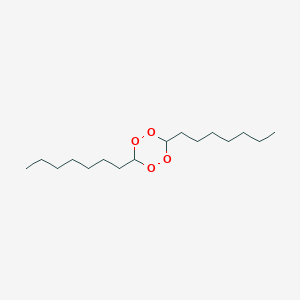
![2,3,5,6-Tetrachloro-4-{[oxo(diphenyl)-lambda~6~-sulfanylidene]amino}pyridine](/img/structure/B12582501.png)
![Phenol, 2-[(dinonylamino)methyl]-](/img/structure/B12582523.png)
![8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12582530.png)


